molecular formula C11H18N4O B1481261 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097964-28-6

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1481261
CAS No.: 2097964-28-6
M. Wt: 222.29 g/mol
InChI Key: BPPOLMZTVXAYKR-UHFFFAOYSA-N
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Description

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery applications. Its structure integrates two privileged pharmacophores: a piperidine moiety and a 1,2,3-triazole-4-carbaldehyde unit. The piperidine scaffold is a common feature in bioactive molecules targeting the central nervous system, often found in compounds that interact with G-protein coupled receptors (GPCRs), such as opioid and dopamine receptors . The 1,2,3-triazole ring, typically formed via click chemistry, serves as a robust bioisostere and a stable linker, while the formyl group provides a highly versatile handle for further synthetic elaboration through reactions such as condensation or reductive amination . This makes the compound an invaluable intermediate for constructing diverse chemical libraries. Research into analogous structures highlights potential applications in developing novel therapeutics. Compounds featuring piperidine and heterocyclic aldehydes have been investigated as dual-target ligands for conditions like pain management and opioid use disorder, acting as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists . Furthermore, the 1,2,3-triazole-4-carbaldehyde core is a key intermediate in synthesizing various biologically active molecules, including potential anticancer, antifungal, and anti-inflammatory agents . The specific substitution with a (1-ethylpiperidin-2-yl)methyl chain is intended to fine-tune the molecule's physicochemical properties, potentially enhancing its blood-brain barrier permeability and optimizing its interaction with biological targets for neuroscientific research. This product is For Research Use Only and is intended for use by qualified researchers in a laboratory setting.

Properties

IUPAC Name

1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPOLMZTVXAYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anticancer effects, antimicrobial activity, and mechanisms of action based on diverse research findings.

The molecular formula of this compound is C12H16N4O, with a molecular weight of 232.29 g/mol. The structure features a triazole ring, which is known for its versatility in biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives similar to 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole were tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively at micromolar concentrations .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1-((1-ethylpiperidin-2-yl)methyl)-...MCF-75.0Induction of apoptosis
Similar Triazole DerivativeHCT1162.7Cell cycle arrest at G1 phase
Another Triazole VariantHepG20.6ROS generation leading to apoptosis

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
1-((1-ethylpiperidin-2-yl)methyl)-...E. coli32 µg/mL
Similar Triazole DerivativeS. aureus16 µg/mL
Another Triazole VariantC. albicans8 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

Apoptosis Induction

Studies have shown that triazole derivatives can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential . The activation of caspase pathways leads to increased levels of reactive oxygen species (ROS), which further promotes apoptosis.

Cell Cycle Arrest

Triazoles can cause cell cycle arrest at specific phases, particularly the G1 phase. This prevents cancer cells from proliferating and contributes to their cytotoxic effects .

Antimicrobial Mechanisms

For antimicrobial activity, triazoles may inhibit enzymes critical for cell wall synthesis or disrupt nucleic acid synthesis in pathogens . This dual action makes them valuable in treating infections.

Case Studies

A notable case study involved the evaluation of a triazole derivative similar to 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole in an animal model for its anticancer properties. The study found that treatment significantly reduced tumor size without substantial toxicity to normal tissues .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds with triazole rings have been shown to be effective against various bacterial strains. For instance, studies have demonstrated that 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting moderate to high potency.
  • Anticancer Properties : The compound has shown promise as an anticancer agent in preliminary studies. In vitro tests using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that it can induce apoptosis in a dose-dependent manner. The mechanism of action appears to involve the inhibition of key enzymes involved in cellular proliferation pathways, particularly histone methyltransferases.
  • Neurological Applications : Triazole derivatives are being explored for their potential in treating neurological disorders. Some studies suggest that these compounds may offer protective effects in demyelinating diseases by modulating neuroinflammatory responses.

Agricultural Applications

  • Fungicides : Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungal cell membranes. This property makes them effective against a variety of plant pathogens.
  • Plant Growth Regulators : Certain triazole derivatives have been investigated for their role as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.

Material Science

  • Polymer Chemistry : The incorporation of triazole moieties into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing into the synthesis of novel polymers that incorporate 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole structures for applications in coatings and adhesives.

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 4 to 16 µg/mL .
Anticancer EfficacyInduced apoptosis in MCF-7 and HeLa cells with IC50 values around 10 µM and 15 µM respectively .
Neurological Disease TreatmentPotential protective effects against neuroinflammation in models of demyelinating diseases .
Agricultural Use as FungicideEffective against various fungal pathogens; inhibits ergosterol biosynthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural analogs of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, highlighting substituent variations and associated biological activities:

Compound Name Substituents/Modifications Biological Activity Synthesis Yield/Notes Reference
Target Compound (1-Ethylpiperidin-2-yl)methyl Not explicitly reported; inferred potential for CNS-targeted applications Likely synthesized via Hantzsch or CuAAC
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde 4-Nitrophenyl Intermediate for cholinesterase inhibitors (e.g., compound 17 in ) 85% yield via Hantzsch reaction
2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde 2-Phenyl (2H tautomer) Potent α-glycosidase inhibition (IC₅₀: 3.20–5.29 μM) Crystallized in monoclinic space group
1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde 3-Fluorophenyl Precursor for antimicrobial pyrazolone derivatives 96% yield via one-pot synthesis
Quinoxaline-triazole hybrids (IVa–n) Tetrazoloquinoxaline + triazole-piperazine Anticancer activity (IC₅₀: 3.20–5.29 μM against HeLa, MCF-7, etc.) Validated via molecular docking (EGFR)
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Acetylated piperidine Research chemical (no specific activity reported) Solubility: 10 mM in DMSO

Key Comparative Insights

Substituent Impact on Bioactivity :

  • Aromatic vs. Aliphatic Substituents : Aryl-substituted triazoles (e.g., 4-nitrophenyl, 3-fluorophenyl) are often intermediates for enzyme inhibitors or antimicrobials , while aliphatic substituents (e.g., piperidine derivatives) may enhance blood-brain barrier penetration due to increased lipophilicity .
  • Tautomeric Effects : 2H-triazole derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) exhibit superior α-glycosidase inhibition compared to 1H analogs, attributed to enhanced Schiff base formation with enzyme active sites .

Synthetic Efficiency: Multicomponent reactions (e.g., Hantzsch dihydropyridine synthesis) achieve high yields (>85%) for triazole-carbaldehydes with nitro or fluoroaryl groups .

Pharmacological Potential: Quinoxaline-triazole hybrids demonstrate broad-spectrum anticancer activity, with EGFR binding affinity correlating with IC₅₀ values . The target compound’s ethyl-piperidine group may balance solubility and lipophilicity, suggesting utility in CNS drug development.

Research Findings and Methodologies

Structural Characterization

  • X-ray Crystallography : Programs like SHELXL and WinGX are critical for resolving triazole tautomerism and hydrogen-bonding networks (e.g., π–π interactions in 2-phenyl-2H-triazole derivatives ).
  • Molecular Docking: Used to validate anticancer activity of triazole-quinoxaline hybrids against EGFR (PDB ID: 4HJO) .

Limitations and Contradictions

  • Tautomer-Dependent Activity : While 2H-triazoles show superior enzyme inhibition , the target compound’s 1H configuration may limit similar efficacy unless derivatized.
  • Lack of Direct Data : Pharmacokinetic and toxicity profiles for the target compound remain unstudied, necessitating further research.

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde generally involves:

  • Construction of the 1,2,3-triazole core, typically via azide-alkyne cycloaddition ("Click" chemistry).
  • Introduction of the (1-ethylpiperidin-2-yl)methyl substituent at the N1 position of the triazole.
  • Functionalization at the 4-position with an aldehyde group (carbaldehyde).

Construction of 1,2,3-Triazole Core via Click Chemistry

A widely used method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles under mild conditions and in high yields.

Example from literature:

  • The synthesis of 1H-1,2,3-triazole derivatives via CuAAC in aqueous medium was reported, where azides react with alkynes in the presence of CuI and a base such as triethylamine to afford triazoles in yields ranging from 76% to 82%.

  • The protocol includes converting an alkyne derivative and an azide into the triazole core, which can then be further functionalized.

Functionalization of the 4-Position with an Aldehyde Group

The 4-carbaldehyde functionality on the 1,2,3-triazole ring is typically introduced via:

Representative Preparation Route (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Synthesis of azide or alkyne Preparation of azide or alkyne precursor Azide or alkyne intermediate
2 CuAAC "Click" reaction CuI catalyst, triethylamine, MeCN/H2O, rt 1,4-disubstituted 1,2,3-triazole core
3 N1-Alkylation (1-ethylpiperidin-2-yl)methyl halide, base N1-substituted triazole
4 Formylation at 4-position Vilsmeier-Haack reagent or oxidation methods 4-carbaldehyde substituted triazole

Related Synthetic Methods and Research Findings

  • Multicomponent Reactions: Recent reports describe metal-free multicomponent reactions for synthesizing N-substituted 1,2,3-triazoles involving aldehydes, nitroalkanes, and sodium azides in hydrogen-bond donating solvents, enabling one-pot formation of triazoles with aldehyde functionality. This method is operationally simple and scalable.

  • Suzuki–Miyaura Cross-Coupling: For further functionalization, Suzuki coupling has been used to introduce aryl groups onto triazole rings post-CuAAC synthesis, demonstrating the versatility of triazole functionalization.

  • Protection and Lithiation Strategies: For related triazole derivatives (1,2,4-triazoles), lithiation followed by electrophilic substitution (e.g., with carbon dioxide) has been used to introduce carboxylic acid groups, which can be converted to aldehydes or esters. Although these methods are for 1,2,4-triazoles, similar strategies may be adapted for 1,2,3-triazoles.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions/Values Notes
CuAAC catalyst CuI (5 mol%) High regioselectivity for 1,4-substitution
Solvent MeCN/H2O mixture Aqueous medium enhances green chemistry aspect
Base Triethylamine or K2CO3 Facilitates deprotonation and catalyst activity
Reaction temperature Room temperature to 85–90°C Mild to moderate heating depending on step
Yield of triazole formation 76–91% High efficiency with minimal by-products
Formylation reagent Vilsmeier-Haack reagent or oxidation agents Enables introduction of aldehyde at 4-position
Alkylation conditions Base (e.g., K2CO3), alkyl halide, polar aprotic solvent For N1 substitution with piperidinylmethyl group

Summary and Expert Notes

  • The preparation of this compound involves a combination of click chemistry to form the triazole core, selective N1-alkylation to introduce the piperidine substituent, and aldehyde functionalization at the 4-position.

  • The CuAAC reaction is the cornerstone for constructing the triazole ring with high regioselectivity and yield.

  • The aldehyde group introduction can be achieved by formylation reactions or oxidation of precursor groups.

  • Recent advances in multicomponent and metal-free methods provide operationally simpler and scalable routes.

  • While direct literature on this exact compound is sparse, the outlined methods are consistent with best practices in heterocyclic synthesis and supported by diverse research findings.

Q & A

Q. What are the established synthetic routes for 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and what are their critical optimization parameters?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions:

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Piperidine Functionalization : Alkylation or reductive amination to introduce the ethylpiperidinylmethyl group .

Carbaldehyde Introduction : Oxidation of a primary alcohol or direct formylation using Vilsmeier-Haack conditions .
Key Parameters :

  • Temperature control (< 60°C) to avoid decomposition of the triazole ring .
  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps) to enhance yield .
  • Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate the aldehyde .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 9.8–10.0 ppm confirm the carbaldehyde proton .
    • Triazole protons appear as singlets at δ 7.5–8.0 ppm, while piperidine protons show multiplet splitting (δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the molecular formula (C₁₁H₁₇N₅O, calc. 247.14) .
  • Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the aldehyde carbonyl group .

Advanced Research Questions

Q. How can computational tools predict the compound’s interaction with biological targets, and what contradictions exist between in silico and experimental data?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases or proteases). The triazole and aldehyde groups often interact with catalytic residues .
  • Contradictions :
    • Solvent Effects : Simulations may underestimate solvation entropy, leading to overpredicted binding energies .
    • Conformational Flexibility : The ethylpiperidine group’s rotational freedom can create false-positive docking poses .
      Resolution : Combine molecular dynamics (MD) simulations (e.g., GROMACS) with experimental surface plasmon resonance (SPR) data to validate binding kinetics .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Contextual Factors :
    • Assay Conditions : Varying pH or serum content in cell culture media alters compound stability .
    • Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp) in cancer vs. bacterial cells impacts efficacy .
  • Experimental Redesign :
    • Use isogenic cell lines to isolate target-specific effects .
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. How does the compound’s stereochemistry influence its reactivity and bioactivity?

Methodological Answer:

  • Chiral Centers : The ethylpiperidine group introduces stereoisomerism. Enantiomers are separable via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Bioactivity Impact :
    • (R)-enantiomers may show higher affinity for GABA receptors due to spatial compatibility .
    • (S)-enantiomers could exhibit off-target effects (e.g., hERG channel inhibition) .

Key Challenges and Recommendations

  • Stereochemical Purity : Use chiral auxiliaries or asymmetric catalysis to improve enantioselectivity .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw spectral and assay data .
  • Toxicity Profiling : Prioritize in vitro hepatotoxicity assays (e.g., HepG2 cells) before in vivo studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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